molecular formula C14H23NO2 B5030080 2-[(6-phenoxyhexyl)amino]ethanol

2-[(6-phenoxyhexyl)amino]ethanol

Cat. No.: B5030080
M. Wt: 237.34 g/mol
InChI Key: HESIXJOUTLMDCS-UHFFFAOYSA-N
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Description

2-[(6-Phenoxyhexyl)amino]ethanol is an ethanolamine derivative characterized by a phenoxy group attached to a hexyl chain, which is further linked to the amino group of ethanol. This article compares its hypothetical properties and synthesis with structurally analogous ethanolamine derivatives documented in the literature.

Properties

IUPAC Name

2-(6-phenoxyhexylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c16-12-11-15-10-6-1-2-7-13-17-14-8-4-3-5-9-14/h3-5,8-9,15-16H,1-2,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESIXJOUTLMDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCCCNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Ethanolamine Derivatives

The target compound’s structure includes a 6-phenoxyhexylamino group, distinguishing it from other ethanolamine derivatives in the evidence. Key structural differences include:

  • Substituent groups: Phenoxyhexyl vs. dichlorophenyl (), methoxyethyl-methyl (), or naphthyl ().
  • Chain length : The hexyl chain in the target compound is longer than the pentyl () or ethyl () chains in analogs.

Physicochemical Properties and Stability

  • Vaporization enthalpy: 2-((2-[(2-Hydroxyethyl)amino]ethyl)amino)ethanol () has ΔvapH° = 106.4 ± 6.4 kJ/mol, suggesting moderate volatility .
  • Hydrogen bonding: ’s compound stabilizes via N–H···Cl and N–H···O interactions, a feature likely shared by the target due to its aminoethanol group .
  • Lipophilicity: The phenoxyhexyl chain may enhance lipid solubility compared to shorter-chain analogs () or polar derivatives ().

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